3-(2-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromobenzyl group attached to a piperazine ring, further linked to a carboxylic acid tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting with the preparation of the bromobenzyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID T
Properties
Molecular Formula |
C16H23BrN2O2 |
---|---|
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[(2-bromophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-18-13(11-19)10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3 |
InChI Key |
SOPBFDKKMNHDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
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